tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate
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Overview
Description
erythro-N-Boc-O-benzyl-L-tyrosine epoxide: is a synthetic compound with the molecular formula C22H27NO4 and a molecular weight of 369.46 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by its white powder form and is known for its stability under specific storage conditions .
Preparation Methods
The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves several steps. The starting material is typically L-tyrosine, which undergoes a series of chemical reactions to introduce the Boc (tert-butoxycarbonyl) protecting group and the benzyl group. The final step involves the formation of the epoxide ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions
Chemical Reactions Analysis
erythro-N-Boc-O-benzyl-L-tyrosine epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
erythro-N-Boc-O-benzyl-L-tyrosine epoxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving erythro-N-Boc-O-benzyl-L-tyrosine epoxide focuses on its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and enzyme activity. The molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
erythro-N-Boc-O-benzyl-L-tyrosine epoxide can be compared with other similar compounds, such as:
N-Boc-L-tyrosine: Lacks the epoxide ring and benzyl group, making it less reactive.
O-Benzyl-L-tyrosine: Contains the benzyl group but lacks the Boc protecting group and epoxide ring.
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24) |
InChI Key |
WKKSCOKVTJQVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3 |
Origin of Product |
United States |
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